molecular formula C12H14FNO2 B1607728 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one CAS No. 637341-60-7

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

Cat. No.: B1607728
CAS No.: 637341-60-7
M. Wt: 223.24 g/mol
InChI Key: BJTPHHHQUXBPKI-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is a fluorinated compound with a molecular weight of 223.24 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one typically involves the fluorination of an indole derivative. One common method includes the reaction of 3-(4-hydroxybutyl)-1,3-dihydroindol-2-one with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure high purity and yield. The process is optimized to minimize the formation of by-products and to ensure the safety of the operation .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and selectivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-8-4-5-11-10(7-8)9(12(16)14-11)3-1-2-6-15/h4-5,7,9,15H,1-3,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTPHHHQUXBPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378128
Record name 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637341-60-7
Record name 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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